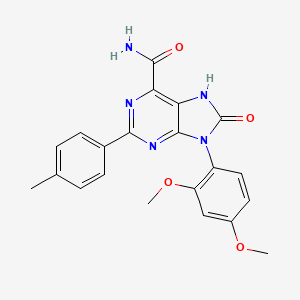

9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves multi-step reactions, typically starting from purine derivatives. For instance, the synthesis of 6-cyano-9-substituted-9H-purines showcases a high-yielding, one-step process involving refluxing triethyl orthoformate with corresponding formamidines, demonstrating the versatility of purine chemistry in generating complex molecules (Al‐Azmi et al., 2001).

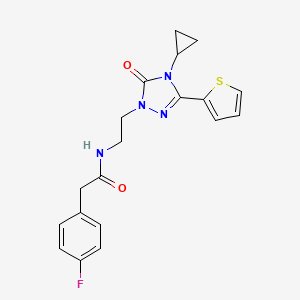

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest is determined using techniques like X-ray crystallography. For example, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure revealed through single crystal X-ray diffraction, showcasing the detailed molecular architecture and interactions such as hydrogen bonding patterns that stabilize the crystal structure (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving purine derivatives are varied and can lead to numerous biologically active compounds. The synthesis of 6-(alkylamino)-9-benzyl-9H-purines, for instance, highlights the anticonvulsant activity of these compounds, demonstrating the functional diversity achievable through specific substitutions on the purine core (Kelley et al., 1988).

Physical Properties Analysis

The physical properties of purine derivatives are influenced by their molecular structure, including solubility, melting points, and crystalline form. These properties are crucial for their practical application in drug development and other areas.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of purine derivatives like this compound, are central to their application in medicinal chemistry. Studies on similar compounds emphasize the importance of substituents on the purine ring in determining their chemical behavior and potential as pharmacological agents (Higashino et al., 1982).

Scientific Research Applications

Tautomerism in Nucleic Acid Bases

Purine derivatives, including the mentioned compound, can exhibit tautomerism, which is a crucial aspect in nucleic acid base pairing and mutagenesis. For example, studies on nucleic acid bases have shown that tautomeric shifts can influence DNA replication accuracy, leading to mutations. The research by Person et al. (1989) discusses the tautomeric equilibria of purine and pyrimidine bases and their interactions with the environment, highlighting the biological significance of these shifts in nucleic acid bases (Person et al., 1989).

Flame Retardants and Environmental Impact

The application of purine derivatives in materials science, such as in the development of flame retardants, is another area of interest. Levchik and Weil (2006) reviewed the progress in phosphorus-based flame retardants, a category where purine derivatives could potentially contribute due to their structural versatility and reactivity (Levchik & Weil, 2006).

CNS Acting Drugs

Purine derivatives have also been explored for their central nervous system (CNS) activity. Saganuwan (2017) identified functional chemical groups in heterocycles, including purines, that may serve as lead molecules for synthesizing compounds with potential CNS activity, indicating the relevance of purine derivatives in drug discovery (Saganuwan, 2017).

properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-11-4-6-12(7-5-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-9-8-13(29-2)10-15(14)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQZVDGRDCWDPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)

![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)

![7-Benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)